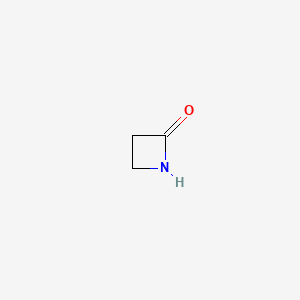

azetidin-2-one

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c5-3-1-2-4-3/h1-2H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFORVFSTILPAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30239225 | |

| Record name | 2-Azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Azetidinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19524 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

930-21-2 | |

| Record name | 2-Azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azetidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Azetidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30239225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Azetidin 2 One Ring Construction

Cycloaddition Reactions in Azetidin-2-one Synthesis

Cycloaddition reactions, particularly [2+2] cycloadditions, are paramount in the synthesis of azetidin-2-ones. These reactions involve the concerted or stepwise combination of two unsaturated molecules to form a four-membered ring. The Staudinger synthesis and cycloadditions involving isocyanates with olefins are prime examples.

Ketene-Imine Cycloaddition (Staudinger Synthesis)

The Staudinger synthesis, first reported by Hermann Staudinger in 1907, is a cornerstone reaction for constructing β-lactam rings wikipedia.orgmdpi.comorganicreactions.org. It involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine, yielding an this compound wikipedia.orgmdpi.comorganicreactions.org. This reaction is highly valued for its versatility and its ability to generate complex β-lactam structures.

Mechanistic Investigations of Staudinger Synthesis

The mechanism of the Staudinger synthesis is generally understood as a stepwise process, rather than a concerted pericyclic reaction organicreactions.orgorganic-chemistry.orgacs.orgresearchgate.netrsc.org. The reaction typically proceeds in two main stages:

Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic central carbon atom of the ketene. This initial step leads to the formation of a zwitterionic intermediate organic-chemistry.orgacs.orgresearchgate.netrsc.orgnih.gov. The electronic nature of the substituents on the imine and ketene significantly influences the rate of this step nih.gov. Electron-donating groups on the imine generally facilitate this nucleophilic attack nih.gov.

Ring Closure: The zwitterionic intermediate then undergoes ring closure. This is often described as an intramolecular nucleophilic addition of the enolate carbon to the imine carbon organic-chemistry.orgrsc.orgnih.gov. This second step is typically the rate-determining and stereoselectivity-determining step rsc.orgnih.gov. The stereochemical outcome (cis or trans configuration of the β-lactam) is influenced by the relative rates of direct ring closure versus potential isomerization of the imine moiety within the zwitterionic intermediate organic-chemistry.orgacs.orgrsc.orgsciforum.net.

Computational and experimental studies have provided detailed insights into the transition states and intermediates, helping to rationalize the observed regiochemical and stereochemical outcomes acs.orgresearchgate.netrsc.org.

Stereochemical Control in Ketene-Imine Cycloadditions (e.g., cis/trans-Stereoselectivity)

Achieving precise stereochemical control in the Staudinger synthesis is crucial, as the relative stereochemistry of the substituents on the β-lactam ring can profoundly affect biological activity nih.govsciforum.net. Several factors govern the cis/trans selectivity:

Imine Geometry: Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams wikipedia.orgmdpi.comorganic-chemistry.orgacs.orgresearchgate.netrsc.org.

Ketene Substituents: The electronic nature of the substituents on the ketene plays a significant role. Ketenes bearing electron-donating groups typically promote the formation of cis-β-lactams, whereas those with electron-withdrawing groups often lead to trans-β-lactams wikipedia.orgorganic-chemistry.orgsciforum.net. This is attributed to how these substituents affect the transition state and the rate of ring closure relative to isomerization wikipedia.orgorganic-chemistry.orgsciforum.net.

Isomerization Pathways: If the isomerization of the imine or the zwitterionic intermediate is faster than the ring closure, it can lead to the formation of the thermodynamically more stable isomer, often the trans-β-lactam, even from (E)-imines acs.orgrsc.orgnih.govsciforum.net.

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the ketene or the imine component is a well-established strategy for achieving high diastereoselectivity, often yielding diastereomeric ratios exceeding 95:5 organicreactions.orgresearchgate.netacs.org.

Table 1: Influence of Imine and Ketene Geometry on Stereoselectivity in Staudinger Synthesis

| Imine Geometry | Ketene Substituent Effect | Predominant β-Lactam Stereochemistry |

| (E)-Imine | Electron-Donating | cis |

| (E)-Imine | Electron-Withdrawing | trans (potentially, if isomerization is fast) |

| (Z)-Imine | Electron-Donating | cis (potentially, if isomerization is fast) |

| (Z)-Imine | Electron-Withdrawing | trans |

Note: The stereochemical outcome can be complex and influenced by reaction conditions, solvent, and the relative rates of competing steps.

Strategies for In Situ Ketene Generation

Due to their inherent instability and tendency to polymerize, ketenes are typically generated in situ immediately before or during the reaction with the imine mdpi.comorganicreactions.orgorganic-chemistry.orgwikipedia.orgnih.gov. Common methods for in situ ketene generation include:

Dehydrohalogenation of Acid Chlorides: Treatment of acid chlorides with a tertiary amine (e.g., triethylamine) is a widely used method mdpi.comorganicreactions.orgorganic-chemistry.orgnih.gov. This method is effective for generating ketenes from acyl chlorides or acid bromides.

Wolff Rearrangement: The thermal or photochemical Wolff rearrangement of α-diazo carbonyl compounds is another prominent route to ketenes mdpi.comorganicreactions.orgorganic-chemistry.orgwikipedia.orgchemistryviews.orgnih.govrsc.org.

Carbonylation of Metal-Carbenes: This approach involves the formation of ketenes through the carbonylation of metal-carbenes, often catalyzed by metalloporphyrins wikipedia.org.

Flash Vacuum Thermolysis (FVT): Methods involving FVT of specific precursors, such as N-pyridylamines, can also generate ketenes wikipedia.org.

Table 2: Common Methods for In Situ Ketene Generation

| Method | Precursor | Key Reagent/Condition |

| Dehydrohalogenation | Acid Chlorides/Bromides | Tertiary amine (e.g., Et₃N) |

| Wolff Rearrangement | α-Diazo Carbonyl Compounds | Heat, Light, or Metal Catalysis |

| Carbonylation of Metal-Carbenes | α-Diazocarbonyl compounds, N-tosylhydrazones | Metal catalysts (e.g., Co(II)-porphyrin) |

| Flash Vacuum Thermolysis (FVT) | N-pyridylamines | High temperature (e.g., 480 °C) |

Enantioselective Approaches to Ketene-Imine Cycloadditions

The development of enantioselective Staudinger syntheses is critical for accessing chirally pure β-lactams, which are often required for pharmaceutical applications. Strategies include:

Chiral Auxiliaries: Attaching chiral auxiliaries to either the ketene precursor or the imine allows for diastereoselective cycloaddition, which can then be cleaved to yield enantiomerically enriched β-lactams organicreactions.orgresearchgate.netacs.orgacs.org.

Chiral Catalysis:

Nucleophilic Catalysis: The use of chiral nucleophilic catalysts, such as derivatives of cinchona alkaloids or planar-chiral pyridines (e.g., PPY derivatives), can induce enantioselectivity organic-chemistry.orgnih.govacs.orgillinois.edunih.gov. These catalysts often operate via an "umpolung" strategy, where they activate the ketene, allowing it to react with the imine.

Lewis Acid Catalysis: Chiral Lewis acids can coordinate to the imine or ketene, activating them and directing the stereochemical outcome of the cycloaddition illinois.eduwikipedia.org.

Organocatalysis: Chiral N-heterocyclic carbenes (NHCs) have also been employed as catalysts for enantioselective Staudinger reactions organic-chemistry.orgnih.gov.

Table 3: Catalytic Approaches for Enantioselective Staudinger Synthesis

| Catalyst Type | Examples | Key Role |

| Chiral Nucleophilic Catalysts | Cinchona Alkaloids, Planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives | Activate ketene, control stereochemistry via umpolung mechanism |

| Chiral Lewis Acids | Various metal-ligand complexes | Coordinate to reactants, lower activation energy, direct stereochemistry |

| Chiral Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Activate ketene or imine, control stereochemistry |

[2+2] Cycloadditions Involving Olefins and Isocyanates

Beyond the ketene-imine cycloaddition, other [2+2] cycloaddition strategies exist for this compound synthesis. A notable example involves the reaction of isocyanates, particularly electrophilic ones like chlorosulfonyl isocyanate (CSI), with olefins ingentaconnect.compsu.educapes.gov.br.

This reaction proceeds via a [2+2] cycloaddition, forming a four-membered ring intermediate. The stereochemical outcome is generally stereospecific: (Z)-olefins yield cis-adducts, while (E)-olefins produce trans-adducts ingentaconnect.com. The regiochemistry is typically controlled by the electronic nature of the substituents on the olefin, with electron-donating groups favoring addition at a specific position ingentaconnect.com. The resulting cycloadducts, often N-sulfonyl or N-acyl azetidin-2-ones, can be further transformed, for instance, by deprotection of the sulfonyl group, to yield the desired this compound structures ingentaconnect.compsu.educapes.gov.br. This method is particularly useful for synthesizing β-lactam antibiotics and their precursors.

Compound List:

this compound (β-lactam)

Ketene

Imine

(E)-Imine

(Z)-Imine

cis-β-lactam

trans-β-lactam

Zwitterionic intermediate

Chlorosulfonyl isocyanate (CSI)

Olefins

Acid chlorides

Tertiary amines

α-Diazo carbonyl compounds

Chiral auxiliaries

Chiral catalysts

N-heterocyclic carbene (NHC)

Chiral Lewis acids

Cinchona alkaloids

4-(pyrrolidino)pyridine (PPY) derivative

Cyclization-Based Strategies for this compound Formation

Titanium(IV)-Mediated Coupling Reactions

Titanium(IV) reagents have emerged as powerful tools for mediating the synthesis of strained heterocyclic systems, including azetidines. One notable application involves the Ti(IV)-mediated coupling of oxime ethers with either alkyl Grignard reagents or terminal olefins to construct spirocyclic NH-azetidines rsc.orgresearchgate.netnih.gov. This methodology is proposed to proceed via a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is generated. This intermediate acts as a 1,2-aliphatic dianion equivalent, which then undergoes insertion into the 1,2-dielectrophilic oxime ether. This process ultimately leads to the formation of the desired N-heterocyclic four-membered ring in a single step, yielding structurally diverse NH-azetidines in moderate yields researchgate.netnih.gov. Tetrakis(isopropoxy)titanium [Ti(Oi-Pr)₄] is often employed as the titanium source in these transformations researchgate.net.

Emerging and Specialized Synthetic Routes

Beyond traditional methods like the Staudinger reaction, several innovative and specialized synthetic routes have been developed to access this compound derivatives with enhanced efficiency, stereocontrol, or unique structural features.

Carbene Insertion Reactions

Carbene insertion reactions represent a versatile strategy for forming carbon-carbon or carbon-heteroatom bonds, and they have been effectively employed in the construction of azetidine (B1206935) rings. Rhodium-catalyzed carbene insertion into the N−H bond of diazoketones is one such approach, enabling the formation of the azetidine ring acs.org. Furthermore, rhodium(III) catalysis can facilitate C–H activation followed by carbene insertion and subsequent rearrangement sequences, as seen in the synthesis of spiro oxindolpyrrolone scaffolds rsc.org. Carbene transfer reactions, often followed by an intramolecular acs.orgscirp.org-Stevens rearrangement, provide a pathway for the one-carbon homologation of nitrogen-containing compounds, including the ring expansion of aziridines to azetidines nih.gov. Transition metal-catalyzed addition of carbenes across the alkene moiety of 2-azetines also offers a route to functionalized azetidines nih.gov. These methods leverage the high reactivity of carbenes to forge the strained four-membered ring.

Rearrangement of Heterocyclic Precursors

The rearrangement of pre-existing heterocyclic structures can serve as an efficient entry point to the this compound core. For instance, the thermal rearrangement of aziridines, which are three-membered nitrogen-containing heterocycles, can lead to the formation of azetidines through a ring-expansion process acs.org. These rearrangements often involve the cleavage and reformation of bonds within the precursor heterocycle, driven by the relief of strain or favorable electronic rearrangements, ultimately yielding the desired four-membered azetidine ring system.

Microwave-Assisted Synthesis Protocols

Table 1: Microwave-Assisted Synthesis of Azetidin-2-ones

| Reactants | Catalyst/Reagents | Conditions | Product Type | Typical Yield | Reaction Time |

| Aldimine + Chloroacetyl chloride | Al₂O₃/K₂CO₃ | Microwave irradiation, solvent-free | This compound derivatives | High | 3-4 minutes |

| Schiff bases (derived from triazolyl thiophene) | Chloroacetyl chloride, Et₃N | Microwave irradiation | This compound derivatives | Good | Reduced |

Photochemical Modifications of Azetidine-2-Carboxylic Acids

Photochemical transformations offer unique pathways for molecular construction, and they have been successfully applied to the modification of azetidine-2-carboxylic acids. Specifically, the direct photochemical modification of azetidine-2-carboxylic acids with alkenes has been developed to synthesize functionalized alkyl azetidines chemrxiv.orgchemrxiv.org. This methodology typically involves the use of a photocatalyst and a base under light irradiation. The reaction can be performed efficiently in both batch and flow modes, allowing for the preparation of these valuable building blocks on various scales, from milligrams to multigrams chemrxiv.orgchemrxiv.org. Optimization of reaction parameters such as the base, photocatalyst, and light wavelength is crucial for achieving high yields and selectivity chemrxiv.org.

Table 2: Photochemical Modification of Azetidine-2-Carboxylic Acids

| Starting Material | Reactant | Photocatalyst | Base | Conditions | Product Type | Scale |

| Azetidine-2-carboxylic acid derivative | Alkene | Specified | Specified | Light irradiation (batch or flow) | Alkyl azetidines | mg to multi-g |

| N-Boc azetidine-2-carboxylic acid | 4-vinylpyridine (B31050) | Specified | Specified | Optimized light irradiation, base, solvent | Alkyl azetidines | mg to multi-g |

Ugi-Adduct Cyclization Pathways for Spiro-Azetidin-2-ones

The Ugi four-component reaction (Ugi-4CR) is a powerful multicomponent reaction that can generate complex molecular scaffolds, including precursors for spirocyclic systems. In the context of this compound synthesis, Ugi adducts derived from the reaction of aldehydes (e.g., 2-chloro-3-formylquinolines), amines, carboxylic acids (e.g., 2-chloroacetic acid), and isocyanides have been employed rsc.orgnih.govacs.org. These Ugi adducts can then undergo intramolecular cyclization under basic conditions, typically involving sequential nucleophilic aromatic substitution (SNAr) and nucleophilic substitution (SN2) reactions acs.org. This cascade process leads to the formation of spirocyclic compounds, such as spiro-β-lactam-pyrroloquinolines or spirocyclic bis-β-lactams, often in moderate to high yields rsc.orgnih.govacs.org.

Table 3: Ugi-Adduct Cyclization for Spiro-Azetidin-2-ones

| Ugi-4CR Components | Cyclization Conditions | Product Type | Typical Yield |

| Aldehyde (e.g., 2-chloro-3-formylquinoline) + Amine + 2-chloroacetic acid + Isocyanide | Basic conditions | Spiro-β-lactam-pyrroloquinolines, Spirocyclic bis-β-lactams | Moderate to High |

Compound List:

this compound

β-lactam

Penicillin

Spirocyclic NH-azetidines

Oxime ethers

Alkyl Grignard reagents

Terminal olefins

Titanacyclopropane

1,2-aliphatic dianion

Tetrakis(isopropoxy)titanium [Ti(Oi-Pr)₄]

Diazoketones

Aziridines

Aldimines

Chloroacetyl chloride

Alumina (Al₂O₃)

Potassium carbonate (K₂CO₃)

Schiff bases

Triazolyl thiophene (B33073) derivatives

Azetidine-2-carboxylic acids

Alkenes

N-Boc azetidine-2-carboxylic acid

4-vinylpyridine

Ugi adducts

2-chloro-3-formylquinolines

Isocyanides

Spiro-β-lactam-pyrroloquinolines

Spirocyclic bis-β-lactams

Chemical Reactivity and Derivatization of the Azetidin 2 One Core

Ring-Opening Reactions and Mechanistic Pathways

The strained nature of the azetidin-2-one ring makes it susceptible to nucleophilic attack, primarily at the carbonyl carbon. This reactivity is fundamental to its role as a synthon. ontosight.aikhanacademy.org While the β-lactam ring itself can be opened by nucleophiles, specific derivatives, such as N-acyloxymethyl azetidin-2-ones, exhibit distinct hydrolysis pathways that primarily involve the ester functionality rather than the lactam core.

Nucleophilic Ring-Opening

In general, the electrophilic carbonyl carbon of the β-lactam ring is a prime target for nucleophilic attack. This attack leads to the cleavage of the amide bond within the ring, resulting in ring opening. For instance, in the context of β-lactam antibiotics like penicillin, the nucleophilic attack by water or enzymatic nucleophiles (e.g., serine in β-lactamases) on the carbonyl carbon initiates ring opening. khanacademy.orgfuturelearn.comrsc.orgnih.gov This reactivity is enhanced by the ring strain and the electronic properties of substituents.

Hydrolysis Mechanisms of N-Acyloxymethyl Azetidin-2-ones

A detailed investigation into the hydrolysis of N-acyloxymethyl azetidin-2-ones reveals that these reactions predominantly occur at the ester functional group, preserving the integrity of the this compound ring in the initial stages of degradation. nih.govresearchgate.netacs.orgacs.orgmolaid.com The mechanisms differ significantly depending on the pH of the environment.

In acidic conditions, the hydrolysis of N-acyloxymethyl azetidin-2-ones proceeds via a mechanism involving initial protonation. This protonation likely occurs at the β-lactam nitrogen atom, making the adjacent carbonyl carbon more electrophilic. This is followed by a rate-limiting alkyl C–O bond fission, leading to the formation of an exocyclic iminium ion. nih.govacs.orgacs.org Notably, azetidin-2-ones unsubstituted at the C-4 position exhibit acid-catalyzed hydrolysis rates that are approximately two orders of magnitude higher than other azetidin-2-ones that undergo direct β-lactam ring opening. acs.org The products of this pathway are typically N-hydroxymethylthis compound and the corresponding carboxylic acid. acs.org

Under basic conditions, the hydrolysis mechanism involves a rate-limiting nucleophilic attack by hydroxide (B78521) ions directly at the ester carbonyl carbon. nih.govacs.orgacs.org This pathway is sensitive to the electronic nature of the substituents present on the ester moiety. Electron-withdrawing groups on the ester function accelerate the rate of hydrolysis, as evidenced by a positive Hammett ρ value, indicating a transition state that benefits from electron withdrawal. acs.org For example, compounds with electron-withdrawing substituents in the ester moiety are hydrolyzed significantly faster than those with electron-donating groups. acs.org

The pH-independent hydrolysis pathway for N-acyloxymethyl azetidin-2-ones is characterized by a rate-limiting alkyl C–O fission. This process generates an exocyclic β-lactam iminium ion. nih.govresearchgate.netacs.orgacs.org Subsequent to its formation, this iminium ion is efficiently trapped by a water molecule. Crucially, the nucleophilic attack by water occurs at the exocyclic iminium carbon atom, rather than the β-lactam carbonyl carbon. nih.govresearchgate.netacs.orgacs.org This selective attack leads to the formation of N-hydroxymethylazetidin-2-ones, preserving the β-lactam ring structure. Computational studies using B3LYP/6-31+G(d) levels of theory support this proposed mechanism, indicating that water preferentially attacks the exocyclic carbon. nih.govacs.org

Transformations to Related Ring Systems

The reactivity of the this compound core extends to its conversion into other heterocyclic systems, most notably azetidines.

Reduction of Azetidin-2-ones to Azetidines

One of the most established methods for synthesizing azetidines involves the reduction of azetidin-2-ones acs.orgresearchgate.net. This transformation is widely employed due to the accessibility of β-lactams and the efficiency of the reduction process. Common reducing agents include diborane, lithium aluminum hydride (LiAlH₄), alanes, and catalytic hydrogenation with Raney nickel acs.orgresearchgate.net. These methods generally proceed with retention of stereochemistry at the ring carbons acs.org. For example, the reduction of 4-(haloalkyl)azetidin-2-ones with LiAlH₄ provides a powerful route to stereodefined azetidines nih.gov. While generally effective, the presence of Lewis acids or strong reducing agents can sometimes lead to undesired ring-opening side reactions, particularly with electron-rich substituents rsc.org.

Table 3: Reduction of Azetidin-2-ones to Azetidines

| Starting Material | Reducing Agent(s) | Product Class | Key Features | Citation(s) |

| This compound | Diborane (B₂H₆) | Azetidines | Rapid, good yield, stereochemistry retained | acs.org |

| This compound | LiAlH₄ | Azetidines | Common, stereochemistry retained | acs.org |

| This compound | Alanes (e.g., in ether) | Azetidines | Efficient, stereochemistry retained | acs.org |

| This compound | Raney Nickel (catalytic hydrogenation) | Azetidines | Stereochemistry retained | acs.org |

| 4-(Haloalkyl)this compound | LiAlH₄ | Azetidines | Synthesis of stereodefined azetidines, potential aziridine (B145994) formation | nih.gov |

| β-Lactams | DIBAL-H, Chloroalanes | Azetidines | Convenient approach, potential for ring opening with Lewis acids/alanes | rsc.org |

Compound Name List

this compound

β-lactam

β-amino alcohol

β-amino acid

Peptides

Polyamines

Polyaminohydroxyl compounds

Azetidines

Azetidine-2-carboxylic acid

Polyoximic acid

Nitrogen-containing heterocycles

Acyclic compounds

β-Alanine (Homoglycine)

4-hydroxy-2-pyridinones

Oligopeptides

Peptidomimetics

Polyamino ethers

Aziridines

Diborane

Lithium aluminum hydride (LiAlH₄)

Raney Nickel

Alanes

DIBAL-H

Chloroalanes

N-Boc-β-lactams

N-substituted azetidin-2-ones

N-(4-methoxybenzyloxy)this compound

Lithium enolate

4-(haloalkyl)azetidin-2-ones

Conversion to CF3-Substituted Amines and Heterocyclic Systems (e.g., 1,3-Oxazinanes, Aziridines, 1,4-Dioxan-2-ones)

This compound building blocks, particularly those bearing a trifluoromethyl group, have been utilized to access a diverse array of CF3-substituted target structures. These conversions often involve strategic ring-opening or ring-transformation reactions.

Conversion to CF3-Substituted Amines: The this compound ring can be opened to yield functionalized aminopropane systems. This can be achieved through direct reductive ring opening or by first removing the carbonyl group to form azetidine (B1206935) intermediates, followed by their subsequent ring opening. For instance, 3-benzyloxy-4-trifluoromethyl-β-lactams can undergo hydrogenolysis of the benzylether, yielding 3-hydroxy-4-trifluoromethyl-β-lactams. These intermediates can then be further manipulated to access CF3-containing aminopropane derivatives. researchgate.net

Conversion to CF3-Substituted Heterocyclic Systems:

1,3-Oxazinanes and 1,3-Oxazinan-2-ones: 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, derived from 3-benzyloxy-β-lactams, have been employed as precursors for the construction of CF3-containing 1,3-oxazinanes and 1,3-oxazinan-2-ones. researchgate.netresearchgate.netugent.be These transformations leverage the reactivity of the this compound scaffold to build these six-membered heterocyclic systems.

Aziridines: this compound derivatives can be transformed into CF3-substituted aziridines through ring-contraction protocols. This often involves the intermediacy of 3-chloro-β-lactam structures. researchgate.net For example, 3-benzyloxy-4-trifluoromethyl-β-lactams, after hydrogenolysis to the corresponding 3-hydroxy derivatives, can be converted to 3-chloro-4-trifluoromethyl-β-lactam building blocks, which are then utilized for the synthesis of CF3-containing aziridines. researchgate.net

1,4-Dioxan-2-ones: The synthesis of novel 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones has been achieved from 3-hydroxy-4-(trifluoromethyl)azetidin-2-ones. This process involves the intramolecular cyclization of 3-(2-hydroxyethoxy)-β-lactam intermediates. researchgate.netst-andrews.ac.uk

Research Findings and Methodologies:

The synthetic utility of 4-(trifluoromethyl)this compound building blocks has been extensively explored. These β-lactam synthons provide a convenient entry point into trifluoromethylated scaffolds, serving as valuable intermediates for a variety of CF3-functionalized target structures. researchgate.netugent.beugent.becore.ac.uk

A key strategy involves the preparation of 3-benzyloxy-4-trifluoromethyl-β-lactams, which are then converted into 3-chloro-4-trifluoromethyl-β-lactam building blocks. These chlorinated intermediates are versatile precursors for constructing CF3-containing aminopropanes, 1,3-oxazinanes, and aziridines. researchgate.net

Furthermore, the 3-hydroxy-4-trifluoromethyl-β-lactams, obtained via hydrogenolysis, serve as substrates for synthesizing CF3-containing ring-rearranged products. This includes aziridines through a ring-contraction pathway and dioxan-2-ones via initial O-allylation. researchgate.net

Data Table: Transformations of this compound Derivatives to CF3-Substituted Systems

| Starting Material (this compound Derivative) | Transformation/Reagent | Target CF3-Substituted Product Class | Key Intermediate | Outcome/Yield (Representative) | Citation(s) |

| 3-Benzyloxy-4-trifluoromethyl-β-lactam | Hydrogenolysis | 3-Hydroxy-4-trifluoromethyl-β-lactam | N/A | N/A | researchgate.net |

| 3-Benzyloxy-4-trifluoromethyl-β-lactam | Conversion to 3-chloro-β-lactam | CF3-containing Aminopropanes, 1,3-Oxazinanes, Aziridines | 3-Chloro-4-trifluoromethyl-β-lactam | N/A | researchgate.net |

| 3-Hydroxy-4-trifluoromethyl-β-lactam | Intramolecular cyclization of 3-(2-hydroxyethoxy)-β-lactam intermediates | 3-[2,2,2-trifluoro-1-(arylamino)ethyl]-1,4-dioxan-2-ones | 3-(2-hydroxyethoxy)-β-lactam intermediate | N/A | researchgate.netst-andrews.ac.uk |

| 3-Benzyloxy-4-trifluoromethyl-β-lactam | Hydrogenolysis, then ring contraction protocol | CF3-substituted Aziridines | 3-Chloro-β-lactam | N/A | researchgate.net |

| 3-Hydroxy-4-trifluoromethyl-β-lactam | O-allylation, then further transformation | CF3-substituted 1,4-Dioxan-2-ones | N/A | N/A | researchgate.net |

Structure Activity Relationship Sar and Derivative Design

Design Principles for Azetidin-2-one Analogues

The design of this compound analogues is guided by several key principles aimed at optimizing their interaction with biological targets. Ligand-based and structure-based approaches are effectively employed to establish correlations between a molecule's structure and its biological activity. researchgate.netingentaconnect.com For instance, in designing this compound derivatives as tubulin polymerization inhibitors, molecular docking studies have been used to identify crucial interactions within the colchicine (B1669291) binding site on β-tubulin. researchgate.netingentaconnect.com

A fundamental design consideration is the strategic placement of various substituents on the this compound core. The nature, size, and electronic properties of these substituents can profoundly influence the compound's biological efficacy. For example, the introduction of electron-withdrawing groups has been shown to enhance the antimicrobial activity of certain derivatives. nih.gov The conformational rigidity of the β-lactam ring, combined with the specific spatial arrangement of its substituents, dictates the molecule's ability to bind to its target. nih.gov

Another key principle involves modifying the core structure itself, such as by fusing it with other heterocyclic rings or creating spirocyclic systems. This approach aims to explore new chemical space, enhance binding affinity, and potentially introduce novel mechanisms of action. rsc.orgnih.gov The underlying principle is that retaining the core functional groups of a known drug while altering its conformation can lead to new analogues with comparable safety but potentially different or improved biological activity. researchgate.net

Impact of Substitution Patterns on Biological Efficacy

The biological activity of this compound derivatives is highly dependent on the substitution pattern around the β-lactam ring. The positions available for substitution—N1, C3, and C4—offer a rich landscape for chemical modification to modulate pharmacological properties.

Regioselective functionalization allows for the precise placement of substituents at specific positions on the this compound ring, which is critical for optimizing biological activity. The ability to control where a functional group is introduced enables the fine-tuning of interactions with a biological target. For instance, in a series of thrombin inhibitors, a substituent at the C4 position was found to be essential for good inhibitory properties. nih.gov

The nature of the substituent on the nitrogen atom (N1) can direct the regioselectivity of subsequent reactions. Studies on 2-arylazetidines have shown that the N-substituent can switch the site of lithiation between the ortho-position of the aryl ring and the α-benzylic position, allowing for controlled functionalization. rsc.orgtib.eu This control is crucial for systematically exploring the SAR of different substitution patterns. For example, acetylation of the β-lactam nitrogen in a 4-phenethyl derivative significantly enhanced its efficacy as a time-dependent inhibitor of thrombin. nih.gov

Chirality plays a pivotal role in the biological activity of this compound derivatives. Since biological targets like enzymes and receptors are themselves chiral, they often interact differently with the various stereoisomers of a drug molecule. nih.gov A stereoisomer with a high pharmacological activity is known as a eutomer, while its less active counterpart is the distomer. nih.gov

The relative stereochemistry of substituents at the C3 and C4 positions is particularly important. For this compound-based thrombin inhibitors, a trans relationship between the C3 and C4 substituents was found to be superior to a cis disposition for activity. nih.gov Similarly, in the synthesis of certain alkaloid-type azetidines, reactions can be controlled to form the trans geometry between substituents at positions 2 and 3 regio- and diastereoselectively. acs.org The synthesis of enantiomerically pure C2-substituted azetidines, which are less common than C3-substituted ones, is an area of active research due to their potential as components of biologically active molecules and as chiral synthetic intermediates. acs.orgnih.gov

Table 1: Influence of Stereochemistry on Thrombin Inhibition A data table summarizing the impact of cis/trans isomerism on the activity of this compound derivatives as thrombin inhibitors.

| Stereoisomer Relationship (C3/C4) | Relative Activity | Source |

|---|---|---|

| trans | Superior | nih.gov |

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance biological properties. nih.gov Introducing fluorinated moieties into the this compound scaffold can significantly impact its efficacy. Fluorine's high electronegativity and small size can alter the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.

For example, in the synthesis of certain this compound derivatives, the presence of a 3-fluoro-4-chloro aniline (B41778) moiety was a key component in generating compounds with promising antitubercular and significant antibacterial and antifungal activities. manipal.edu The strategic placement of fluorine atoms can lead to more potent and effective therapeutic agents.

Fusing the this compound ring with other heterocyclic systems is a powerful strategy for creating hybrid molecules with novel or enhanced biological activities. This approach combines the pharmacophoric features of the β-lactam with those of other biologically active scaffolds.

Pyrazoline : The fusion of this compound with a pyrazoline ring has led to the discovery of compounds with remarkable anti-HIV and antiplasmodial properties. researchgate.net

Oxadiazole and Thiadiazole : These five-membered heterocycles are known for a broad range of pharmacological activities. nih.govmdpi.commdpi.com this compound derivatives incorporating a 1,3,4-thiadiazole (B1197879) nucleus have demonstrated good antibacterial, antifungal, and anti-tubercular activity. nih.gov Similarly, quinoline-linked 1,3,4-oxadiazoles with an this compound moiety have been synthesized and evaluated for antimicrobial activity. researchgate.net

Quinoline (B57606) : The quinoline nucleus is a privileged scaffold in medicinal chemistry. researchgate.net Quinoline-based hybrid molecules that include the this compound moiety have shown promise in addressing multiple disease targets. researchgate.net

Coumarin (B35378) : Coumarins are a class of natural and synthetic compounds with diverse therapeutic applications, including antimicrobial and anticancer activities. nih.gov Fusing the this compound ring with a coumarin scaffold can generate compounds with interesting biological profiles.

Table 2: Biological Activities of this compound Fused Heterocycles An interactive data table showcasing biological activities of this compound fused with various heterocyclic systems.

| Fused Heterocycle | Reported Biological Activity | Source(s) |

|---|---|---|

| Pyrazoline | Anti-HIV, Antiplasmodial | researchgate.net |

| 1,3,4-Thiadiazole | Antibacterial, Antifungal, Anti-tubercular | nih.gov |

| 1,3,4-Oxadiazole | Antimicrobial | researchgate.net |

| Quinoline | Broad therapeutic potential | researchgate.net |

Di-substituted azetidin-2-ones, where multiple positions on the ring are functionalized, allow for a more complex and three-dimensional presentation of pharmacophoric groups. For instance, diphenyl-azetidin-2-one scaffolds have been investigated as dual inhibitors of histone deacetylases (HDAC6/HDAC8), showing nanomolar potency. unisi.it The specific arrangement of these substituents, such as a trans configuration between phenyl rings at C3 and C4, is crucial for activity. unisi.it

Spirocyclic azetidin-2-ones, where one of the ring carbons is part of another ring system, have received special attention due to their inherent rigidity and unique three-dimensional geometry. rsc.orgnih.gov This structural constraint can lead to higher binding affinity by reducing the conformational entropy penalty upon binding to a target. nih.gov Spirocyclic β-lactams have demonstrated a wide range of biological activities, including:

Antibacterial and antifungal properties rsc.org

Cholesterol absorption inhibition rsc.org

Antiviral and antimalarial efficacy researchgate.net

Anticancer and antitumor activity researchgate.net

For example, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have shown both antibacterial and antifungal activities. rsc.orgnih.gov Furthermore, novel spirocyclic systems containing an azetidine (B1206935) moiety have displayed remarkable activity against Mycobacterium tuberculosis. mdpi.com

Pharmacological and Biological Research of Azetidin 2 One Derivatives

Antimicrobial Spectrum and Mechanisms of Action

Azetidin-2-one derivatives have been extensively investigated for their potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacterial and fungal pathogens.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Numerous studies have reported significant antibacterial activity for synthesized this compound derivatives against both Gram-positive and Gram-negative bacteria. Compounds often demonstrate efficacy comparable to or exceeding that of established antibiotics like ampicillin (B1664943), amoxicillin-clavulanate, or streptomycin (B1217042) scispace.comnih.govnih.govnih.gov. The presence of electron-withdrawing groups on the this compound scaffold has been correlated with enhanced activity scispace.com.

Specific derivatives have shown notable potency:

Compounds 5d, 5e, 5f, 5h, 5i, and 5j exhibited antibacterial activity similar to or better than ampicillin scispace.com.

Azetidinone compounds designated [IV]c, [IV]d, [IV]e, and [IV]f demonstrated superior activity against Escherichia coli and Staphylococcus aureus compared to amoxicillin-clavulanate nih.gov.

Derivatives 2e and 2j were particularly potent against E. coli and S. aureus, while 2a and 2c showed good activity against S. pyogenus x-mol.net.

Compounds 7a-j displayed interesting antibacterial activity against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Streptococcus pyogenes nih.gov.

Compounds 7B and 7G showed potential antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 3.12 µg/ml nih.gov.

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound(s) | Gram-Positive Strain(s) | MIC (µg/mL) | Gram-Negative Strain(s) | MIC (µg/mL) | Reference Standard | Reference |

| 5d, 5e, 5f, 5h, 5i, 5j | Staphylococcus aureus (implied) | Comparable/Better | Escherichia coli (implied) | Comparable/Better | Ampicillin | scispace.com |

| [IV]c, [IV]d, [IV]e, [IV]f | Staphylococcus aurous | Not specified | Escherichia coli | Not specified | Amoxicillin-clavulanate | nih.gov |

| 2e, 2j | Staphylococcus aureus | Superior activity | Escherichia coli | Superior activity | Not specified | x-mol.net |

| 2a, 2c | Staphylococcus pyogenus | Good activity | Not specified | Not specified | Not specified | x-mol.net |

| 7B, 7G | Staphylococcus aureus (implied) | Not specified | Escherichia coli (implied) | Not specified | Not specified | nih.gov |

| 1d | Staphylococcus aureus | Good activity | Escherichia coli | Activity noted | Not specified | nih.gov |

| 1a | Staphylococcus aureus (implied) | Not specified | Pseudomonas aeruginosa | Activity noted | Not specified | nih.gov |

| 7a-j | Staphylococcus aureus, Streptococcus pyogenes | Interesting activity | Escherichia coli, Pseudomonas aeruginosa | Interesting activity | Not specified | nih.gov |

| 4a-e | Staphylococcus aureus, Bacillus subtilis | Inhibitory activity | Escherichia coli | Inhibitory activity | Streptomycin | scirp.org |

Antifungal Efficacy

This compound derivatives have also demonstrated significant antifungal properties against various pathogenic fungi. Compounds incorporating specific structural features, such as those with a 4-chlorophenyl linkage, have shown particular effectiveness x-mol.net.

Compounds 2c and 2g were noted as particularly effective against Candida albicans x-mol.net.

A series of azetidin-2-ones (3(A-L)) exhibited potent antifungal activity against Aspergillus niger and Aspergillus flavus benthamopen.com.

Derivatives 5a-j and 6a-h showed promising antifungal activity against Aspergillus niger, Candida albicans, Candida tropicalis, Trichophyton rubrum, and Trichophyton mentagrophytes connectjournals.com.

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound(s) | Fungal Strain(s) | Activity | Reference Standard | Reference |

| 2c, 2g | Candida albicans | Particularly effective | Not specified | x-mol.net |

| 3(A-L) | Aspergillus niger, Aspergillus flavus | Potent activity | Not specified | benthamopen.com |

| 5a-j, 6a-h | Aspergillus niger, Candida albicans, Candida tropicalis, Trichophyton rubrum, Trichophyton mentagrophytes | Promising activity | Not specified | connectjournals.com |

| AZT b2-AZT g2 | Candida albicans | Moderate to good activity | Ketoconazole | nih.govsemanticscholar.org |

Antitubercular Potential

The emergence of multidrug-resistant tuberculosis (MDR-TB) has spurred research into novel therapeutic agents, including this compound derivatives. Several studies have reported promising antitubercular activity against Mycobacterium tuberculosis.

Trihydroxy benzamido this compound derivatives, specifically compounds 3f, 3g, 3k, and 3o, demonstrated antitubercular activity with MIC values comparable to isoniazid (B1672263) bioline.org.br.

3-nitro and 4-methoxy benzaldehyde (B42025) analogues of azetidinone derivatives showed good anti-tubercular activity against Mycobacterium tuberculosis H37RV strain scispace.com.

Compounds 6a and 6e were identified as the most potent against INH-resistant M. tuberculosis H37Rv, with an MIC of 100 µg/ml ajrconline.org.

Compounds 7B and 7G exhibited potential antitubercular activity with MICs of 3.12 µg/ml nih.gov.

While β-lactams are not typically first-line TB drugs due to suboptimal activity, their combination with β-lactamase inhibitors is being revisited and shows promise, particularly against resistant strains nih.govnih.govrjptonline.orgbiorxiv.org.

Table 3: Antitubercular Activity of Selected this compound Derivatives

| Compound(s) | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference Standard | Reference |

| 3f, 3g, 3k, 3o | M. tuberculosis | 0.76, 0.57, 0.62, 0.83 | Isoniazid | bioline.org.br |

| 3-nitro & 4-methoxy benzaldehyde analogues | M. tuberculosis H37RV | Good activity | Not specified | scispace.com |

| 6a, 6e | INH resistant M. tuberculosis H37Rv | 100 | Not specified | ajrconline.org |

| 7B, 7G | Mycobacterium tuberculosis | 3.12 | Not specified | nih.gov |

Anti-β-Lactamase Activity

A significant mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the β-lactam ring. Certain azetidinone derivatives have been developed as potent inhibitors of these enzymes nih.govgoogle.comresearchgate.netohiolink.eduwipo.int. These inhibitors can be co-administered with β-lactam antibiotics to restore or enhance their efficacy against β-lactamase-producing bacteria google.com. For instance, 2-oxo-1-azetidine sulfonic acid derivatives are recognized as potent inhibitors of bacterial β-lactamases, particularly Class C enzymes google.comwipo.int.

Antineoplastic and Antiproliferative Investigations

This compound derivatives have emerged as promising candidates in cancer chemotherapy, primarily due to their ability to interfere with microtubule dynamics.

Inhibition of Tubulin Polymerization

Many this compound derivatives function as antimitotic agents by inhibiting tubulin polymerization, a critical process for cell division. These compounds often interact with the colchicine-binding site on tubulin, leading to cell cycle arrest, apoptosis, and disruption of microtubule organization nih.govx-mol.netmdpi.comnih.govtudublin.ienih.gov.

Compound 9q demonstrated potent activity against MCF-7 breast cancer cells (IC50 = 8 nM) and inhibited tubulin polymerization, causing G2/M phase arrest and apoptosis nih.govmdpi.comnih.gov.

Compound B7c showed potent antiproliferative activity (IC50 0.16-0.40 μM) and inhibited tubulin polymerization nih.gov.

The chiral fluorinated this compound, compound 18, exhibited significant antitumour activity with IC50 values ranging from 1.0 to 3.6 nM against various cancer cell lines x-mol.net.

Compound 10n displayed potent activity in MCF-7 cells (IC50 = 0.0175 μM) and inhibited tubulin polymerization, leading to G2/M phase cell cycle arrest mdpi.com.

Compounds 28 and 29 showed potent antiproliferative activity in MCF-7 cells, with compound 28 inhibiting tubulin polymerization with an IC50 of 1.37 μM tudublin.ie.

These derivatives often mimic the structural features of known tubulin inhibitors like Combretastatin A-4 (CA-4), with the this compound ring providing a rigid scaffold that can enhance stability and potency nih.govmdpi.comnih.govtudublin.ie.

Table 4: Antiproliferative and Tubulin Polymerization Inhibition Activity of Selected this compound Derivatives

| Compound(s) | Cancer Cell Line(s) | IC50 (nM or µM) | Target/Mechanism | Reference |

| 9q | MCF-7 | 8 nM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | nih.govmdpi.comnih.gov |

| B7c | Human cancer cell lines | 0.16-0.40 µM | Tubulin polymerization inhibition | nih.gov |

| 18 | Cancer cell lines | 1.0-3.6 nM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | x-mol.net |

| 10n | MCF-7 | 17.5 nM | Tubulin polymerization inhibition, G2/M arrest, Apoptosis | mdpi.com |

| 28 | MCF-7 | 7 nM | Tubulin polymerization inhibition | tudublin.ie |

| 29 | MCF-7 | 10 nM | Tubulin polymerization inhibition | tudublin.ie |

| 46 | MCF-7, HT-29 | 22 nM (MCF-7), 3 nM (HT-29) | Tubulin binding, inhibition of assembly | nih.gov |

| 6C | SiHa, B16F10 | Higher potency than colchicine (B1669291) | Tubulin interaction, Apoptosis | oncotarget.com |

Other Therapeutic Explorations

Antidiabetic Activity

This compound derivatives have emerged as promising candidates for managing diabetes mellitus. Studies have indicated that certain tetrasubstituted monocyclic β-lactams can help control diabetic hypercholesterolemia, a common comorbidity nih.gov. Research involving novel β-lactams has shown potent α-glucosidase inhibitory activity, which is crucial for regulating postprandial hyperglycemia in type 2 diabetes rsc.org. Specifically, compounds B8 and B9 demonstrated significant α-glucosidase inhibition, with IC50 values of 3.33 μM and 2.21 μM, respectively, outperforming the standard drug acarbose (B1664774) rsc.org. Furthermore, these compounds, along with others in the series (B12–B14), exhibited a notable reduction in blood sugar levels compared to glibenclamide rsc.org.

In studies using streptozotocin (B1681764) (STZ)-induced diabetic models, specific azetidinone derivatives, such as AD1 and AD5, displayed significant antidiabetic activity by effectively lowering blood glucose levels and reducing obesity in rats pnrjournal.com. Similarly, other monocyclic β-lactam compounds have shown anti-hyperglycemic effects by reducing serum glucose levels and increasing liver glycogen (B147801) content, suggesting improved glucose utilization nih.govresearchgate.net. Derivatives incorporating a pyrazole (B372694) moiety have also shown remarkable anti-diabetic potency, with three compounds exhibiting significant effects in anti-hyperglycemic evaluations scielo.brscielo.br.

Table 1: Selected this compound Derivatives with Antidiabetic Activity

| Compound/Series | Target Activity / Observation | Key Finding | Reference |

| B8, B9 | α-Glucosidase inhibition | Potent inhibitors (IC50: 3.33 μM for B8, 2.21 μM for B9); higher efficacy than acarbose. | rsc.org |

| B8, B9, B12–B14 | Antihyperglycemic effect (in vivo) | Showed higher percentage decrease in blood sugar compared to glibenclamide. | rsc.org |

| AD1, AD5 | Antidiabetic activity (STZ-induced diabetes in rats) | Significant activity, lowering Blood Sugar Levels (BSL) and obesity. | pnrjournal.com |

| 5a–5o | Anti-hyperglycemic activity (alloxan-induced diabetes in rats) | Significantly lowered serum glucose levels and increased liver glycogen contents. | nih.govresearchgate.net |

| Pyrazole-based derivatives | Anti-diabetic potency | Three compounds demonstrated remarkable anti-diabetic potency. | scielo.brscielo.br |

Antiviral Applications (e.g., Inhibition of Viral Enzymes)

The this compound scaffold has garnered attention for its potential in antiviral therapies, particularly in inhibiting enzymes critical for viral replication. β-lactams are being explored as inhibitors of viral nucleophilic serine and cysteine proteases, including those of SARS-CoV-2 acs.orgmdpi.comresearchgate.netresearchgate.net. Research has shown that penicillin derivatives can act as potent inhibitors of the SARS-CoV-2 main protease (Mpro) acs.org. Spirocyclic β-lactams have demonstrated significant anti-HIV activity, with one compound exhibiting an IC50 of 13 ± 9.59 nM against HIV-1 and HIV-2 mdpi.com. Peptide-β-lactams have also been identified as inhibitors of the NS2BNS3 protease, essential for Dengue and West Nile virus replication, with IC50 values in the low micromolar range mdpi.com.

Furthermore, this compound derivatives have shown activity against human cytomegalovirus (HCMV) protease nih.govacs.org. Specific derivatives, such as trans-11f, displayed moderate inhibitory activity against human coronavirus (229E) with an EC50 of 45 µM, outperforming the reference drug ribavirin (B1680618) nih.gov. This compound also showed activity against cytomegalovirus AD-169 nih.gov. Other studies have reported that substituted phenyl azetidine-2-one sulphonyl derivatives exhibit weak antiviral activity against a range of viruses, including Human Coronavirus (229E) researchgate.netnih.gov.

Table 2: this compound Derivatives with Antiviral Activity

| Compound/Derivative | Target Virus/Enzyme | Key Finding (e.g., EC50, IC50) | Reference |

| Penicillin derivatives | SARS-CoV-2 main protease (Mpro) | Potent inhibitors, suggesting potential for therapeutic development. | acs.org |

| Spirocyclic β-lactam (BSS-730A) | HIV-1 and HIV-2 replication | Inhibited replication with an IC50 of 13 ± 9.59 nM. | mdpi.com |

| Peptide-β-lactams | NS2BNS3 protease (Dengue/West Nile virus) | Inhibited protease activity with IC50 values in the low micromolar range (1.9–2.8 μM). | mdpi.com |

| Azetidinone trans-11f | Human Coronavirus (229E) | EC50 = 45 µM (approx. 2.5-fold more potent than ribavirin). | nih.gov |

| Azetidinone cis-11f | Influenza A virus H1N1 | EC50 = 12 µM (visual CPE score) / 8.3 µM (TMS score). | nih.gov |

| Azetidinone trans-11f | Cytomegalovirus AD-169 | EC50 = 54.69 µM. | nih.gov |

| Substituted phenyl azetidine-2-one sulphonyl derivatives | Human Coronavirus (229E), Vaccinia, Reovirus-1, etc. | Showed weak antiviral activity against tested viruses. | researchgate.netnih.gov |

Antioxidant Effects

The antioxidant properties of this compound derivatives have been extensively investigated, particularly those derived from ferulic acid. These compounds have demonstrated significant free radical scavenging activity, often exceeding that of the parent ferulic acid and showing comparable efficacy to ascorbic acid, a well-known antioxidant mdpi.comfarmaciajournal.comfarmaciajournal.comresearchgate.net. Assays such as DPPH and ABTS.+ radical scavenging have revealed that the this compound moiety can enhance antioxidant potential mdpi.comfarmaciajournal.comfarmaciajournal.comresearchgate.net.

Specific ferulic acid derivatives, like compound 1e (R = 4-F), were found to be particularly potent, exhibiting antioxidant effects more intense than ferulic acid and comparable to ascorbic acid farmaciajournal.com. Its ABTS.+ radical scavenging activity had an EC50 of 6.05 ± 0.02 µg/mL farmaciajournal.com. Other derivatives, such as 1d and 1f, also showed good activity with EC50 values of 7.23 ± 0.05 µg/mL and 10.17 ± 0.04 µg/mL, respectively farmaciajournal.com. Beyond ferulic acid derivatives, other synthesized azetidinone compounds, like Va and Vb, displayed effective antioxidant activity with EC50 values of 31.4 µg/ml and 28.1 µg/ml, respectively bepls.com. The presence of the lactam ring itself may contribute to these enhanced free radical scavenging capabilities farmaciajournal.com.

Table 3: this compound Derivatives with Antioxidant Activity

| Compound/Series | Assay Type / Observation | Key Finding (e.g., EC50) | Reference |

| Ferulic acid this compound derivatives (1a-f) | DPPH and ABTS.+ radical scavenging | Showed good antioxidant activity, often exceeding ferulic acid and comparable to ascorbic acid. | mdpi.comfarmaciajournal.comfarmaciajournal.comresearchgate.net |

| Compound 1e (R = 4-F) | ABTS.+ radical scavenging | EC50 = 6.05 ± 0.02 µg/mL (more intense than ferulic acid, comparable to ascorbic acid). | farmaciajournal.com |

| Compound 1d | ABTS.+ radical scavenging | EC50 = 7.23 ± 0.05 µg/mL. | farmaciajournal.com |

| Compound 1f | ABTS.+ radical scavenging | EC50 = 10.17 ± 0.04 µg/mL. | farmaciajournal.com |

| Azetidinone derivatives (Va-Vk) | Antioxidant activity (DPPH method) | Compound Va: EC50 = 31.4 µg/ml; Compound Vb: EC50 = 28.1 µg/ml. | bepls.com |

Antipyretic Activity

While the broader pharmacological profile of this compound derivatives includes anti-inflammatory and analgesic properties, specific research detailing their antipyretic activity is less prominent in the reviewed literature. Some studies have evaluated derivatives for antipyretic effects, but detailed findings or specific compound data related to fever reduction were not extensively provided in the available snippets jgtps.com.

Enzyme Inhibition (e.g., Chymase, PLA2)

This compound derivatives are recognized for their ability to inhibit a variety of enzymes, including chymase and Phospholipase A2 (PLA2) researchgate.netmdpi.comjgtps.commedwinpublishers.comiipseries.orgscielo.br. These compounds have demonstrated inhibitory activity against human chymase, a serine protease implicated in inflammation mdpi.comiipseries.org. One specific derivative, a 3-benzylazetidinone compound, showed remarkable efficacy against human chymase with a very low IC50 value of 0.46 nM iipseries.org.

Research has also focused on this compound derivatives as inhibitors of PLA2 medwinpublishers.comresearchgate.netbenthamdirect.comingentaconnect.com. These compounds have been reported as effective PLA2 inhibitors and possess potential anti-inflammatory properties researchgate.netbenthamdirect.comingentaconnect.com. Furthermore, the this compound scaffold is known to inhibit other enzymes such as human tryptase, thrombin, leukocyte elastase, and human cytomegalovirus protease jgtps.comscielo.br. Compounds designed as inhibitors of Lp-PLA2 have also been identified, suggesting potential therapeutic applications in conditions like atherosclerosis google.com. The β-lactam ring's ability to act as an acylating agent extends its inhibitory potential to various serine and cysteine enzymes mdpi.com.

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of the azetidin-2-one moiety. These studies provide a deep understanding of the molecule's stability, electron distribution, and reactive sites.

A suite of computational tools is often employed to investigate the electronic characteristics of this compound and its derivatives. While studies on the parent molecule are foundational, much research applies these methods to more complex derivatives to understand how substitutions affect the ring's properties.

Density Functional Theory (DFT) is a primary method used to determine the optimized molecular geometry, including bond lengths and angles, and to calculate the energies of molecular orbitals. mdpi.comdergipark.org.tr DFT calculations are crucial for obtaining the ground-state electronic structure, which is the starting point for many other analyses. mdpi.com For instance, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT that indicates the chemical reactivity and kinetic stability of the molecule. dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is used to visualize the electrostatic potential on the electron density surface. dergipark.org.trnih.gov This analysis identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, offering insights into its intermolecular interactions and reactive sites. dergipark.org.trtandfonline.com In derivatives, the most electrophilic sites are often located around hydrogen atoms of hydroxyl groups, while nucleophilic regions are concentrated near oxygen atoms. dergipark.org.tr

Reduced Density Gradient (RDG) analysis is a technique used to identify and visualize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric clashes, within a molecular system. mdpi.comnih.gov This is particularly useful for understanding the stability of different conformations and the nature of intermolecular bonding. nih.gov

Electron Localization Function (ELF) analysis provides a measure of electron localization in a molecule, clearly distinguishing core, bonding, and non-bonding electrons. nih.gov ELF maps reveal the nature of chemical bonds; for example, higher electron concentration is typically found in the regions of covalent bonds. tandfonline.com

Advanced computational studies on related heterocyclic compounds like diazepine (B8756704) and oxazepine sulfonamides have utilized this combination of DFT, MEP, RDG, and ELF analyses to thoroughly understand electronic distribution and molecular interactions, demonstrating the power of these methods. nih.gov

The stability of the strained four-membered ring of this compound is a critical aspect of its chemistry. Theoretical calculations are used to explore its structural integrity and the energy landscapes of its various electronic states.

DFT calculations have been employed to investigate the ring-splitting of this compound radical anions. researchgate.net These studies calculate the energy barriers associated with the cleavage of different bonds within the ring, such as the N–C4 or C3–C4 bonds. researchgate.net The preference for β-cleavage in the radical anion, as opposed to the α-cleavage observed in neutral excited states, is supported by these theoretical calculations of the transition state energies. researchgate.net This demonstrates how computational methods can rationalize and predict reaction pathways based on structural stability. researchgate.net

The energy gap between the first excited singlet (S₁) and triplet (T₁) states (ΔE_ST) is a crucial property that governs the photophysical behavior of a molecule. nih.gov Calculations of this gap, often performed using Time-Dependent Density Functional Theory (TD-DFT), help in understanding whether a molecule is likely to be fluorescent or phosphorescent. nih.gov While specific ΔE_ST calculations for the parent this compound are not widely reported, such analyses are standard for organic chromophores. nih.gov For many organic molecules, a negative ΔE_ST value indicates that the singlet state is more stable. acs.org The calculation of singlet and triplet states is particularly important for understanding the reactivity of intermediates like carbenes, where the energy gap can be large. acs.org

Molecular Modeling for Drug Discovery

Molecular modeling techniques are indispensable in modern drug discovery for designing and evaluating new therapeutic agents based on the this compound scaffold.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein. rjptonline.org This technique is widely used to screen virtual libraries of this compound derivatives against various biological targets to identify potential drug candidates. chemisgroup.us Docking studies have shown that these derivatives can interact with a range of important enzymes and receptors.

Key findings from docking studies on this compound derivatives include:

EGFR Inhibitors: Novel this compound derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR). Several compounds, such as A-2 and A-8, showed higher fitness scores than the reference drug erlotinib, indicating strong binding potential. dergipark.org.trscribd.comdergipark.org.tr

Antitubercular Agents: Derivatives have been docked against the Enoyl-acyl carrier protein (enoyl-ACP) reductase, a key enzyme in Mycobacterium tuberculosis. rjptonline.org Other studies targeted the same pathogen by docking benzimidazole-thiadiazole-azetidinone hybrids against the Enoyl-[acyl-carrier-protein] reductase (PDB: 4COD), with some compounds showing strong interactions. rjptonline.org

Anticancer Agents: this compound derivatives have been studied as tubulin polymerization inhibitors by docking them into the colchicine (B1669291) binding site of β-tubulin. chemisgroup.usnih.gov These simulations revealed important interactions with residues like Cys241 and Val318. chemisgroup.us

Antiviral Agents: A derivative, this compound-3, 3-dimethyl-4-(1-aminoethyl), was identified through molecular docking as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), interacting with key catalytic residues like His41, Ser144, and Cys145. mdpi.com

Antibacterial Agents: Benzimidazole-based azetidin-2-ones were docked against the enzyme transpeptidase, a classic target for β-lactam antibiotics. The results showed that the oxygen of the this compound ring forms a hydrogen bond with a serine residue (Ser409) in the active site. tandfonline.com

| Target Protein | Therapeutic Area | Key Interacting Residues | Source |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Anti-proliferative | Not specified, but high fitness scores noted | dergipark.org.trscribd.comdergipark.org.tr |

| β-tubulin (Colchicine site) | Anticancer | Cys241, Val318 | chemisgroup.us |

| SARS-CoV-2 Main Protease (Mpro) | Antiviral | His41, Ser144, Cys145 | mdpi.com |

| Transpeptidase | Antibacterial | Ser409 | tandfonline.com |

| Enoyl-[acyl-carrier-protein] reductase | Antitubercular | Not specified, but good interaction score noted | rjptonline.org |

| Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (Pf-DHODH) | Antimalarial | Not specified | nih.gov |

Molecular dynamics (MD) simulations are performed to study the physical movement of atoms and molecules over time, providing insights into the stability and dynamics of a ligand-protein complex predicted by docking.

An MD simulation of an this compound derivative (compound A-2) complexed with EGFR was conducted for 50 nanoseconds. dergipark.org.trresearchgate.net Analysis of the Root Mean Square Deviation (RMSD) showed that the complex stabilized after approximately 13 ns, indicating a stable binding mode. researchgate.net The Root Mean Square Fluctuation (RMSF) analysis identified which protein residues fluctuated more, revealing that the interactions were predominantly in stable regions of the protein. dergipark.org.trresearchgate.net

Similarly, MD simulations were used to confirm the stability of an this compound derivative docked with the SARS-CoV-2 Mpro. mdpi.com The analysis of RMSD, RMSF, and solvent-accessible surface area (SASA) confirmed the rigidity and stability of the ligand-protein complex. mdpi.com

Predicting the ADME properties of a compound is critical in the early stages of drug discovery to assess its potential drug-likeness and pharmacokinetic profile. nih.gov Poor ADME properties are a major cause of drug failure. nih.gov Various in-silico tools are used to predict these characteristics for this compound derivatives.

The Swiss-ADME online tool has been used to evaluate this compound derivatives designed as EGFR inhibitors. dergipark.org.trresearchgate.net These studies confirmed that the designed compounds satisfied Lipinski's Rule of Five, which predicts oral bioavailability. researchgate.net The BOILED-Egg graphical model, a feature of Swiss-ADME, was used to predict gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation. dergipark.org.trresearchgate.net The results indicated high GI absorption for the proposed ligands. researchgate.net

In another study on azetidine-2-carbonitriles, SwissADME was used to predict properties such as skin permeability, the number of rotatable bonds, and total polar surface area (TPSA). nih.gov

The QikProp tool was used to determine the physiochemical properties of benzimidazole-thiadiazolyl-azetidinone derivatives, showing that the compounds were within the prescribed limits for properties like the hydrophobic and hydrophilic components of the solvent-accessible surface area. rjptonline.org

| Compound | Molecular Weight (g/mol) | H-Bond Acceptors | H-Bond Donors | GI Absorption | BBB Permeant | Lipinski Violations | Source |

|---|---|---|---|---|---|---|---|

| A-1 | 303.79 | 2 | 0 | High | Yes | 0 | researchgate.net |

| A-2 | 379.88 | 2 | 0 | High | Yes | 0 | researchgate.net |

| A-3 | 289.76 | 2 | 1 | High | Yes | 0 | researchgate.net |

Bioactivity and Physicochemical Property Prediction (e.g., PASS, pkCSM)

In silico tools have become indispensable in modern drug discovery, enabling the prediction of biological activity and pharmacokinetic profiles of chemical compounds before their synthesis. Software like PASS (Prediction of Activity Spectra for Substances) and web servers such as pkCSM provide crucial preliminary data on the potential therapeutic applications and drug-likeness of molecules like this compound and its derivatives.

The PASS software predicts a wide range of biological activities based on the structural formula of a compound, calculating the probability of it being active (Pa) or inactive (Pi). rjptonline.org Studies on this compound derivatives have utilized PASS to identify promising candidates for various therapeutic areas. For instance, PASS predictions for a series of previously synthesized azetidin-2-ones suggested potential central nervous system (CNS) modulating activities. ualberta.ca Based on these predictions, specific compounds were selected for experimental evaluation, which confirmed significant anti-anxiety, nootropic, and anti-catatonic effects, validating the software's predictive power. researchgate.netnih.gov In another study, PASS was employed to screen novel 2-azetidinone derivatives for anti-leukemic activity, with the predictions guiding the selection of the most promising compounds for synthesis and further testing. indexcopernicus.com

| Predicted Activity | Compound Series/Type | Basis of Prediction | Reference |

|---|---|---|---|

| Anti-anxiety | Substituted Azetidin-2-ones (e.g., 5a) | Structure-Activity Relationship (SAR) analysis of >35,000 compounds | ualberta.caresearchgate.net |

| Nootropic | Substituted Azetidin-2-ones (e.g., 5b, 5j, 5n) | SAR analysis of training set | ualberta.caresearchgate.net |

| Anti-catatonic / Anti-dyskinetic | Substituted Azetidin-2-ones (e.g., 5c) | SAR analysis of training set | ualberta.caresearchgate.net |

| Anti-leukemic | Novel Benzohydrazone-based Azetidin-2-ones | In-silico screening via PASS online web resource | indexcopernicus.com |

Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is another critical step. Web servers like pkCSM and SwissADME are used to predict these properties. For an azetidine (B1206935) derivative, 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate, computational tools predicted key physicochemical properties that influence its pharmacokinetic profile. vulcanchem.com These predictions, including lipophilicity (LogP), water solubility, and blood-brain barrier (BBB) permeability, are vital for assessing the compound's potential as a drug candidate. vulcanchem.com Similarly, the pkCSM server was used to evaluate the pharmacokinetic properties of pyrazole-linked hydrazone derivatives, some of which can be used in the synthesis of azetidin-2-ones. doi.org

| Parameter | Predicted Value | Significance | Reference |

|---|---|---|---|

| LogP (Lipophilicity) | 2.1 ± 0.3 | Influences absorption and membrane permeability | vulcanchem.com |

| Water Solubility (logS) | -3.2 | Affects absorption and formulation | vulcanchem.com |

| BBB Permeability (logBB) | 0.45 | Indicates potential for CNS activity | vulcanchem.com |

| CYP3A4 Inhibition | Probability: 0.78 | Potential for drug-drug interactions | vulcanchem.com |

| Human Intestinal Absorption | >90% | High oral bioavailability predicted for related precursors | doi.org |

*Data for 4-(Azetidin-1-yl)phenethyl pyrimidine-5-carboxylate and related precursors. vulcanchem.comdoi.org

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis and reactivity of this compound. Theoretical studies, particularly those using Density Functional Theory (DFT), have offered profound insights that complement and explain experimental observations.

A key area of investigation has been the Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, which remains a cornerstone for constructing the this compound ring. mdpi.com DFT calculations at the B3LYP/6-311++G(d,p) level of theory on the reaction between ketene and methanimine (B1209239) have shown that the mechanism is a stepwise process, rather than a concerted one. doaj.orgedu.krd This study of stationary points and energetic parameters revealed that the formation of this compound is both thermodynamically and kinetically favored over other potential products. doaj.orgedu.krd More recent theoretical work using electron localization function (ELF) quantum topological analysis has further clarified the bonding changes during the reaction, providing a detailed explanation for the observed cis/trans stereoselectivity. mdpi.com This advanced analysis has challenged earlier explanations based on Frontier Molecular Orbital (FMO) theory. mdpi.com

Computational methods have also been instrumental in understanding the hydrolysis of the β-lactam ring. In a study on N-acyloxymethyl derivatives of this compound, calculations at the B3LYP/6-31+G(d) level of theory were used to investigate the acid-catalyzed hydrolysis mechanism. acs.org The results supported a pathway involving the formation of an exocyclic iminium ion. Crucially, the calculations showed that the subsequent nucleophilic attack by water occurs at the exocyclic iminium carbon, not at the β-lactam carbonyl carbon. acs.org This mechanism results in the formation of N-hydroxymethylazetidin-2-ones, a pathway that preserves the integrity of the β-lactam ring, challenging the common assumption that cleavage of the β-lactam C-N bond is always facile. acs.org Furthermore, ab initio calculations have been performed on 1,4-bis(alkoxycarbonyl)azetidin-2-ones to determine the energetic barriers for hydrolysis. These studies evaluated the cleavage of the azetidinone N1–C2 bond in comparison to the cleavage of adjacent ester or urethane (B1682113) bonds, providing a deeper understanding of the molecule's reactivity and stability. uliege.be

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the connectivity of atoms within the azetidin-2-one molecule and for discerning stereochemical relationships in substituted derivatives.

Proton NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. For this compound, the key signals arise from the protons attached to the carbon atoms of the four-membered ring (C3 and C4). While specific data for the parent this compound (C₃H₅NO) is less commonly reported in general literature compared to its derivatives, typical signals for the ring protons are observed in the aliphatic region. In substituted azetidin-2-ones, protons at C3 and C4 often appear as complex multiplets due to coupling with each other and potentially with substituents. For instance, in some substituted azetidin-2-ones, protons on adjacent carbons (e.g., H3 and H4) can resonate in the range of δ 3.5–5.5 ppm rsc.orgvulcanchem.com.